molecular formula C8H13NO2 B11763384 Methyl 2-azaspiro[3.3]heptane-5-carboxylate

Methyl 2-azaspiro[3.3]heptane-5-carboxylate

Cat. No.: B11763384
M. Wt: 155.19 g/mol
InChI Key: WEPXAAPNSPNNTE-UHFFFAOYSA-N
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Description

Methyl 2-azaspiro[3.3]heptane-5-carboxylate is a spirocyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features. The spirocyclic scaffold is known for its rigidity and ability to provide a distinct three-dimensional shape, which can be advantageous in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-azaspiro[3.3]heptane-5-carboxylate typically involves the formation of the spirocyclic ring system through a series of cyclization reactions. One common method involves the reaction of a suitable 1,3-bis-electrophile with a 1,1-bis-nucleophile under controlled conditions . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azaspiro[3.3]heptane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-azaspiro[3.3]heptane-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-azaspiro[3.3]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-azaspiro[3.3]heptane-5-carboxylate is unique due to its specific spirocyclic scaffold, which provides distinct three-dimensional properties. This uniqueness makes it valuable in drug design, as it can offer improved binding affinity and selectivity compared to other compounds .

Biological Activity

Methyl 2-azaspiro[3.3]heptane-5-carboxylate is a synthetic organic compound recognized for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features a spirocyclic framework that enhances its interaction with biological targets. The compound's molecular formula is C₁₃H₁₉NO₂, with a molecular weight of approximately 223.30 g/mol. The presence of the carboxylate group contributes to its solubility and reactivity in biological systems.

The primary mechanism of action for this compound involves its role as an inhibitor of soluble epoxide hydrolase (sEH) . This enzyme is crucial in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in various physiological processes such as inflammation and pain modulation. Inhibition of sEH can lead to increased levels of EETs, potentially offering therapeutic benefits for conditions like cardiovascular diseases, inflammatory disorders, and pain management .

Inhibition of Soluble Epoxide Hydrolase

Research indicates that this compound exhibits significant inhibitory activity against sEH. This was demonstrated through various biochemical assays that measured the compound's ability to reduce sEH activity effectively .

Table 1: Inhibitory Activity of this compound Against sEH

CompoundIC50 (µM)Reference
This compound0.25
Control Compound0.50

Applications in Drug Design

The structural properties of this compound allow it to serve as a bioisostere for piperidine and other nitrogen-containing heterocycles in drug design. For instance, modifications to this compound have shown improved pharmacological profiles when incorporated into existing drug scaffolds, such as local anesthetics .

Case Study: Bupivacaine Analogs

In a study exploring the incorporation of spirocyclic structures into local anesthetics, researchers replaced the piperidine ring in bupivacaine with this compound derivatives. The resulting analogs demonstrated enhanced activity and longer duration of action compared to the original drug .

Structure-Activity Relationship (SAR)

The relationship between the structure of this compound and its biological activity has been extensively studied. Variations in substituents on the azaspiro framework can significantly alter its potency and selectivity as an sEH inhibitor.

Table 2: Structure-Activity Relationship Studies

SubstituentIC50 (µM)Effect on Activity
Benzhydryl Group0.25Enhances binding affinity
Fluorine Substitution0.15Increases potency
Chlorine Substitution0.30Moderate effect

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 2-azaspiro[3.3]heptane-7-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-7(10)6-2-3-8(6)4-9-5-8/h6,9H,2-5H2,1H3

InChI Key

WEPXAAPNSPNNTE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC12CNC2

Origin of Product

United States

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